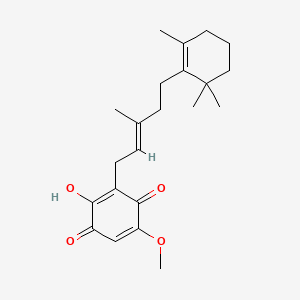
Metachromins X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metachromins X is a sesquiterpene quinone, a type of organic compound known for its unique chemical structure and biological activity. It is derived from marine sponges, specifically the species Spongia sp.. This compound has garnered attention due to its ability to arrest the cell cycle progression of HeLa/Fucci2 cells at the S/G2/M phase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metachromins X involves complex organic reactions, typically starting from simpler organic precursors. The process may include multiple steps such as oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods to produce larger quantities. This requires stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Metachromins X undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications.
Scientific Research Applications
Metachromins X has several scientific research applications across different fields:
Chemistry: It serves as a valuable compound for studying organic synthesis and reaction mechanisms.
Biology: Its ability to arrest the cell cycle makes it a useful tool in cell biology research, particularly in understanding cell cycle regulation and cancer biology.
Medicine: this compound is being investigated for its potential anti-cancer properties, given its effect on cell cycle arrest.
Industry: The compound may have applications in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Metachromins X exerts its effects by interacting with specific molecular targets within cells. It arrests the cell cycle by inhibiting the progression of cells from the S phase to the G2/M phase. The exact molecular pathways involved are still under investigation, but it is believed to affect key regulatory proteins and enzymes involved in cell cycle control.
Comparison with Similar Compounds
Metachromins X is unique among sesquiterpene quinones due to its specific biological activity. Similar compounds include other sesquiterpene quinones such as Metachromins Y and Sesquiterpene A . While these compounds share structural similarities, this compound stands out for its potent cell cycle arrest properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+ |
InChI Key |
LWZZFLJQHHLKJG-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)
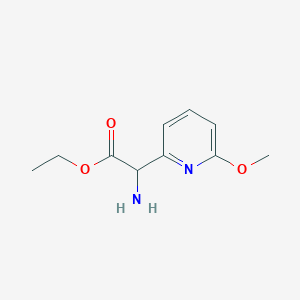
![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-3-[(4-methoxyphenyl)methoxy]propyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B15362542.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
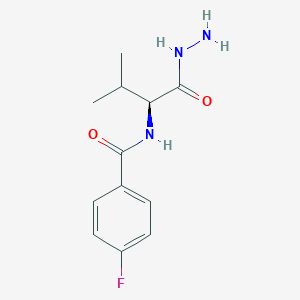
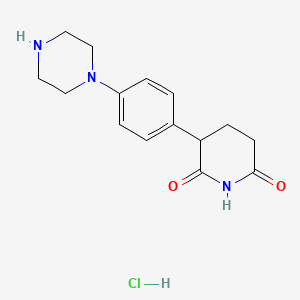
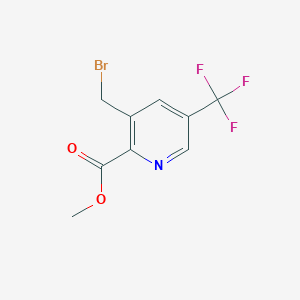
![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)


![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
